N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Description
The compound N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole ring is substituted at the 1- and 3-positions with methyl groups, while the second pyrazole ring contains methyl groups at the 1- and 4-positions. A methylamine linker bridges the two heterocycles. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-6-13-16(4)11(8)12-7-10-5-9(2)14-15(10)3/h5-6,12H,7H2,1-4H3 |
InChI Key |
JGFRLFZVSLCORD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=C(C=NN2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1,4-dimethyl-1H-pyrazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or THF under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions result in the formation of substituted pyrazole compounds .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine exhibits a range of biological activities:
Anticancer Properties:
Recent studies have shown that compounds containing pyrazole moieties demonstrate significant anticancer activity. For example, derivatives similar to this compound have been tested against various cancer cell lines. In vitro assays indicated growth inhibition percentages exceeding 75% against several cancer types, including ovarian and brain cancers .
Antimicrobial Activity:
Pyrazole derivatives have also been reported to possess antimicrobial properties. Studies suggest that these compounds can inhibit the growth of bacteria and fungi effectively. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Anti-inflammatory Effects:
Research indicates that pyrazole-based compounds may exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This potential makes them candidates for developing new anti-inflammatory drugs .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science:
Coordination Chemistry:
The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis and materials synthesis. Such complexes are often studied for their electronic properties and potential applications in electronic devices .
Polymeric Materials:
Research has explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. These modified polymers could be used in various applications ranging from coatings to structural materials .
Case Studies
Several case studies illustrate the diverse applications of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amines:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of N-substituted pyrazole derivatives. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility: The presence of dual pyrazole rings in the target compound likely reduces aqueous solubility compared to mono-pyrazole derivatives such as N,1,3-trimethyl-1H-pyrazol-5-amine (Compound 15), which is an oil .
Functional Differences
- Steric Effects : The 1,4-dimethyl substitution on the second pyrazole ring in the target compound introduces greater steric hindrance compared to benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine (), where the benzyl group may enhance π-π stacking interactions .
- Electronic Effects: The methylamine linker in the target compound may act as a weaker electron donor compared to the acetyl group in N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide, influencing coordination chemistry with metal ions .
Research Findings
- Coordination Chemistry: Bis-pyrazole derivatives like the target compound are explored as ligands for transition-metal catalysts, leveraging their dual nitrogen donor sites. This contrasts with mono-pyrazole analogues, which typically form simpler complexes .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the formation of pyrazole derivatives. The general method includes:
- Formation of Pyrazole Ring : Initial reactions often involve the condensation of appropriate aldehydes with hydrazines or hydrazones.
- Methylation : Subsequent methylation steps enhance the biological activity by modifying the electronic properties of the compound.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit notable anticancer activities. This compound has shown promise in inhibiting various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
The compound's mechanism often involves the inhibition of critical pathways such as topoisomerase activity and DNA alkylation, which are vital for cancer cell proliferation and survival .
Antibacterial and Anti-inflammatory Activities
In addition to its anticancer properties, this compound has also demonstrated antibacterial and anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit bacterial growth and modulate inflammatory responses through various biochemical pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Disruption of DNA replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Modulation of Signaling Pathways : Interference with pathways such as NF-kB and MAPK which are crucial for inflammation and cancer progression .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of N-(pyrazolyl) compounds against various cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, with IC50 values demonstrating potent activity against breast and liver cancer cells .
Study 2: Anti-inflammatory Effects
In another investigation focused on inflammatory models, N-[pyrazolyl] compounds were shown to reduce pro-inflammatory cytokine levels significantly. This suggests potential therapeutic roles in conditions like rheumatoid arthritis and other inflammatory diseases .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine?
- Methodological Answer : The synthesis typically involves multi-step alkylation and amination reactions. A common approach is the reaction of 1,3-dimethyl-1H-pyrazole with a methylene halide (e.g., CH₂Br₂) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF at 60–80°C to form the methylene-bridged intermediate. Subsequent coupling with 1,4-dimethyl-1H-pyrazol-5-amine via nucleophilic substitution completes the synthesis. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substituent positions on the pyrazole rings and methylene bridge integration. For example, singlet peaks for methyl groups (δ ~2.2–2.5 ppm) and pyrazole protons (δ ~6.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₁H₁₈N₅: 228.16 g/mol) .
- FT-IR : To identify N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. Strategies include:
- Variable Temperature NMR : To observe dynamic processes (e.g., hindered rotation of the methylene bridge) .
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm connectivity .
- Comparative Analysis : Cross-reference with structurally similar pyrazole derivatives (e.g., 1,4-dimethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine) to identify consistent spectral patterns .
Q. What are the optimal reaction conditions for selective functionalization of the pyrazole rings?
- Methodological Answer :
- Electrophilic Substitution : Use HNO₃/H₂SO₄ at 0–5°C for nitration at the 4-position of the pyrazole ring, avoiding over-oxidation .
- Reductive Amination : For introducing secondary amines, employ NaBH₃CN in methanol (pH 4–6) at room temperature to minimize side reactions .
- Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to selectively oxidize sulfur-containing analogs without degrading the methylene bridge .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Replace methyl groups with bulkier substituents (e.g., ethyl, isopropyl) to study steric effects on bioactivity. Synthetic steps involve alkyl halides (e.g., CH₂CH₂Br) in DMF with K₂CO₃ .
- Heteroatom Introduction : Substitute nitrogen with oxygen or sulfur in the pyrazole ring using H₂O₂ (oxidation) or Lawesson’s reagent (thiolation), followed by purification via recrystallization .
- Bioisosteric Replacement : Replace the methylene bridge with a carbonyl group (e.g., using PCC oxidation) to assess electronic effects on target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
